3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid typically involves the coupling of a purine derivative with a suitable hydroxypropanoic acid precursor. One common method involves the use of a coupling reagent such as carbonyldiimidazole (CDI) to activate the carboxylic group of the hydroxypropanoic acid, followed by the addition of the purine derivative under basic conditions . The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism . By inhibiting this enzyme, the compound can modulate the levels of adenosine and its derivatives, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-amino-9H-purine-9-propanoic acid: This compound is structurally similar but lacks the hydroxy group at position 2.
Adenine: A well-known purine derivative that serves as a building block of nucleic acids.
Guanine: Another purine derivative found in nucleic acids.
Uniqueness
3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid is unique due to the presence of both an amino group and a hydroxy group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
IUPAC Name |
3-(6-aminopurin-9-yl)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c9-6-5-7(11-2-10-6)13(3-12-5)1-4(14)8(15)16/h2-4,14H,1H2,(H,15,16)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFECKRSHSYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915457 | |
Record name | 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94535-32-7 | |
Record name | 3-Adenin-9-yl-2-hydroxypropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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